Cas no 1082366-75-3 (1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol)
![1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol structure](https://ja.kuujia.com/scimg/cas/1082366-75-3x500.png)
1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- DVOAKGWHOLYDTD-UHFFFAOYSA-N
- 1-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 1-(2-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, AldrichCPR
- 1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
- インチ: 1S/C11H7BrN4O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
- InChIKey: DVOAKGWHOLYDTD-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1N1C2=C(C(NC=N2)=O)C=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 348
- トポロジー分子極性表面積: 59.3
1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX99660-100mg |
1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
1082366-75-3 | 95% | 100mg |
$136.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672969-100mg |
1-(2-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
1082366-75-3 | 98% | 100mg |
¥789.00 | 2024-08-09 | |
1PlusChem | 1P01FG7G-100mg |
1-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
1082366-75-3 | 95% | 100mg |
$129.00 | 2023-12-26 |
1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol 関連文献
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olに関する追加情報
1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No. 1082366-75-3): A Comprehensive Overview
The compound 1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with CAS No. 1082366-75-3 has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential bioactivity. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse applications in drug discovery and materials science. The presence of a bromophenyl group at the 2-position introduces interesting electronic and steric effects, making this compound a valuable subject for further research.
Recent studies have highlighted the importance of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry. For instance, researchers have explored the potential of 1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a lead compound for anti-cancer drug development. The hydroxyl group at the 4-position plays a crucial role in hydrogen bonding interactions, which is essential for targeting specific biological molecules. Additionally, the bromine substituent enhances the compound's lipophilicity, improving its ability to cross cellular membranes and interact with intracellular targets.
The synthesis of 1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have made the compound more accessible for large-scale studies in preclinical models.
In terms of biological activity, 1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has shown promising results in inhibiting key enzymes associated with neurodegenerative diseases. For example, studies have demonstrated its ability to modulate acetylcholinesterase activity, which is a critical target for Alzheimer's disease therapeutics. Furthermore, the compound exhibits selective cytotoxicity against cancer cells, suggesting its potential as a chemotherapeutic agent with reduced side effects compared to conventional treatments.
The structural versatility of CAS No. 1082366-75-3 also makes it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has been explored for use in catalysis and sensor development. Recent research has focused on incorporating this compound into metal-organic frameworks (MOFs), which are widely used in gas storage and separation technologies.
From an environmental perspective, understanding the fate and transport of 1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in natural systems is crucial for assessing its ecological impact. Studies have shown that the compound undergoes rapid degradation under UV light, reducing its persistence in aquatic environments. This characteristic is favorable for minimizing ecological risks associated with its industrial use.
In conclusion, CAS No. 1082366-75-3, or 1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, represents a versatile and bioactive compound with significant potential across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool for advancing drug discovery efforts while also contributing to innovations in materials science and environmental chemistry.
1082366-75-3 (1-(2-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol) Related Products
- 1847-68-3(Methyl 5-(4-methoxyphenyl)-5-oxopentanoate)
- 17579-99-6(Methyltriphenoxyphosphonium iodide)
- 2138262-12-9(2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid)
- 1256701-20-8(4-(3-Acetamidopropyl)benzoic acid)
- 1425937-24-1(Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide)
- 3537-09-5(6-Nitro-3H-imidazo[4,5-b]pyridine)
- 2548993-17-3(3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)
- 37455-87-1(2,4-Dihydroxy-6-propylbenzaldehyde)
- 35693-99-3(2,2',5,5'-Tetrachlorobiphenyl)
- 1361875-81-1(3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile)




